molecular formula C12H17NO B13528875 3-(4-Methoxy-3-methylphenyl)pyrrolidine

3-(4-Methoxy-3-methylphenyl)pyrrolidine

Cat. No.: B13528875
M. Wt: 191.27 g/mol
InChI Key: CNYFPILLJKIMJW-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 4-methoxy-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)pyrrolidine typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes:

    Aldol Condensation: The initial step involves the condensation of 4-methoxy-3-methylbenzaldehyde with pyrrolidine in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of fine chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)pyrrolidine
  • 3-(3-Methylphenyl)pyrrolidine
  • 3-(4-Methylphenyl)pyrrolidine

Uniqueness

3-(4-Methoxy-3-methylphenyl)pyrrolidine is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(4-methoxy-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-7-10(3-4-12(9)14-2)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3

InChI Key

CNYFPILLJKIMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCNC2)OC

Origin of Product

United States

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